4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoicacid
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Overview
Description
4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a tetrahydroquinoline core with a methanesulfonyl group and a sulfamoylbenzoic acid moiety, making it a subject of interest for chemists and researchers alike.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the construction of the tetrahydroquinoline core. The sulfamoylbenzoic acid moiety can be introduced through sulfamation reactions involving appropriate reagents and conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: : Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: : Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced forms of the compound, and various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid may be used to study enzyme inhibition, receptor binding, and other biological processes. Its potential as a pharmacological agent is also being explored.
Medicine
The compound has shown promise in medicinal chemistry, with potential applications in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism by which 4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfamoylbenzoic acid moiety may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: : A related compound without the methanesulfonyl and sulfamoyl groups.
Benzoic Acid Derivatives: : Compounds with similar benzoic acid structures but different substituents.
Sulfonyl Compounds: : Other compounds containing sulfonyl groups but different core structures.
Uniqueness
4-[(1-Methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl]benzoic acid is unique due to its combination of tetrahydroquinoline, methanesulfonyl, and sulfamoylbenzoic acid moieties. This combination provides distinct chemical and biological properties that set it apart from similar compounds.
Properties
IUPAC Name |
4-[(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S2/c1-26(22,23)19-10-2-3-12-4-7-14(11-16(12)19)18-27(24,25)15-8-5-13(6-9-15)17(20)21/h4-9,11,18H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMDOWAGMBADPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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